BenchChemオンラインストアへようこそ!

Abyssinone V 4'-methyl ether

Phytoestrogen screening Menopause research ERα/ERβ selectivity

Abyssinone V 4′-methyl ether (AVME; 4′-O-methylabyssinone V; CAS 201480-12-8) is a di-prenylated flavanone first isolated from Erythrina abyssinica and subsequently identified in multiple Erythrina species including E. droogmansiana, E.

Molecular Formula C26H30O5
Molecular Weight 422.521
CAS No. 201480-12-8
Cat. No. B2609894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbyssinone V 4'-methyl ether
CAS201480-12-8
Molecular FormulaC26H30O5
Molecular Weight422.521
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
InChIInChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1
InChIKeyJHEBMTRMMJXPTM-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone V 4′-Methyl Ether (CAS 201480-12-8): A Di-Prenylated Flavanone with Polypharmacological Differentiation for Targeted Research Procurement


Abyssinone V 4′-methyl ether (AVME; 4′-O-methylabyssinone V; CAS 201480-12-8) is a di-prenylated flavanone first isolated from Erythrina abyssinica and subsequently identified in multiple Erythrina species including E. droogmansiana, E. lysistemon, and E. mildbraedii [1]. Structurally, it bears a 5,7-dihydroxy A-ring, a 4′-methoxy B-ring, and two prenyl substituents at the 3′ and 5′ positions of the B-ring, distinguishing it from mono-prenylated and non-prenylated flavanone congeners [2]. AVME has been evaluated across at least six pharmacologically distinct assay systems—estrogenic, anti-inflammatory, cytotoxic, antimicrobial, neuraminidase-inhibitory, and anticonvulsant—yielding a multi-target activity fingerprint that cannot be replicated by any single close structural analog.

Why Abyssinone V 4′-Methyl Ether Cannot Be Replaced by Abyssinone V, Abyssinone IV, or Other Erythrina Flavanones in Research Protocols


Within the Erythrina prenylated flavonoid family, subtle structural modifications produce functionally divergent pharmacological profiles. The 4′-methoxy group on AVME is not a passive substitution: it converts the B-ring hydrogen-bond donor capacity of abyssinone V (4′-OH) into a methyl ether, altering estrogen receptor binding parity, PTP1B inhibitory potency, and antimicrobial MIC values relative to the 4′-hydroxy parent [1]. Conversely, the 3′,5′-di-prenylation pattern of AVME confers dual neuraminidase-inhibitory and anti-pneumococcal biofilm activity that is absent in mono-prenylated or non-prenylated flavanones, while simultaneously eliminating the DPPH radical-scavenging activity observed with quercetin and other polyhydroxylated flavonoids [2]. These pharmacophore-dependent activity cliffs mean that no other single Erythrina flavanone—not abyssinone V, abyssinone IV, abyssinoflavanone VII, erybraedin A, nor alpinumisoflavone—recapitulates AVME's combined estrogenic, anti-inflammatory, cytotoxic, and anti-infective fingerprint, making blind generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for Abyssinone V 4′-Methyl Ether Against Closest Structural and Functional Analogs


Estrogen Receptor Binding: AVME Shows Equal ERα/ERβ Affinity, Unlike the ERα-Selective Alpinumisoflavone

In a direct head-to-head ligand binding assay, abyssinone V-4′-methyl ether (compound 2) bound estrogen receptor α (ERα) and estrogen receptor β (ERβ) with equivalent affinity, whereas the co-isolated comparator alpinumisoflavone (compound 1) displayed a fourfold binding preference for ERα [1]. Functionally, both compounds increased luciferase activity in a dose-dependent manner in U2OS-ERα and U2OS-ERβ reporter cells; however, when co-treated with 17β-estradiol (E2), AVME did not antagonize E2 activity in either receptor system, while alpinumisoflavone significantly suppressed E2-mediated transactivation despite lower ERβ binding affinity, consistent with a non-competitive mechanism [1]. In vivo, AVME (1 mg/kg BW/day) increased vaginal epithelial height by 244.56% (p < 0.01) in ovariectomized Wistar rats without affecting uterine wet weight, whereas alpinumisoflavone increased uterine wet weight by 182.23% (p < 0.01) at 0.1 mg/kg and vaginal epithelial height by 369.97% at the same dose [2]. This tissue-selective estrogenic profile differentiates AVME from alpinumisoflavone.

Phytoestrogen screening Menopause research ERα/ERβ selectivity

Anti-Inflammatory Potency: AVME Surpasses Dexamethasone in Carrageenan-Induced Paw Edema at 10 mg/kg p.o.

In a direct head-to-head in vivo comparison, oral administration of abyssinone V-4′-methyl ether at 10 mg/kg produced 71.43% inhibition of carrageenan-induced paw edema in rats, surpassing the 61.90% inhibition achieved by dexamethasone at 2.5 mg/kg [1]. AVME also demonstrated dose-dependent efficacy in xylene-induced ear edema in mice (maximum 62.25% inhibition at 10 mg/kg) and strongly inhibited granulomatous tissue formation in the cotton pellet-induced chronic granuloma model in rats [1]. This three-model anti-inflammatory profile—acute (carrageenan), neurogenic (xylene), and chronic proliferative (cotton pellet)—is documented for AVME but has not been reported for its closest structural analogs abyssinone V or abyssinone IV, which lack comparable in vivo anti-inflammatory data.

Acute inflammation Chronic granuloma COX-pathway natural products

Dual Anti-Infective Activity: AVME Inhibits Pneumococcal Neuraminidase, Growth, and Biofilm, Contrasting with Oseltamivir's Narrow NA-Only Spectrum

In a cross-study comparable evaluation of 27 prenylated flavonoid congeners, abyssinone-V 4′-methyl ether (compound 27) inhibited pneumococcal neuraminidase (NA) with an IC50 of 2.18 μM, suppressed pneumococcal planktonic growth with an MIC of 5.63 μM, and inhibited biofilm formation with an MBIC of 4.21 μM, all without harming lung epithelial cells [1]. The clinically approved NA inhibitor oseltamivir, by contrast, inhibits influenza viral NA but does not suppress pneumococcal growth or biofilm formation [1]. Furthermore, AVME and sanggenol A (compound 5) disrupted the in vitro NA-mediated lethal synergism between influenza A virus and Streptococcus pneumoniae, functioning as dual-acting anti-infectives [1]. The structure-activity analysis across the 27-congener series revealed that the degree of prenylation correlated positively with bioactivity, positioning AVME's di-prenylated scaffold as a pharmacophoric requirement for this dual anti-viral/anti-bacterial phenotype [1].

Influenza co-infection Streptococcus pneumoniae Neuraminidase dual inhibitors

Cytotoxic Activity and Apoptosis: AVME Is Cytotoxic but Does Not Induce Caspase-Dependent Apoptosis, Unlike Abyssinoflavanone VII

In a direct head-to-head comparison using H4IIE hepatoma cells, 4′-methylabyssinone V (1) and abyssinoflavanone VII (6) both exhibited moderate cytotoxic activity with IC50 values of 5 μM and 3.5 μM, respectively [1]. However, despite the higher potency of abyssinoflavanone VII, apoptosis as measured by caspase-3/7 activation and nuclear fragmentation was selectively induced only by abyssinoflavanone VII (6), not by 4′-methylabyssinone V (1) [1]. This mechanistic divergence—equipotent cytotoxicity with differential apoptosis pathway engagement—indicates that AVME's cytotoxicity proceeds through a non-caspase-3/7-mediated mechanism. Separately, in human breast cancer cell lines (MCF-7, MDA-MB-231, 4T1), AVME exhibited CC50 values of 18–21 μM with low selectivity indices of 1.3–1.5 relative to non-tumoral HUVEC, MRC-5, and NIH-3T3 cells [2], suggesting broad but non-selective cytotoxicity in these lines.

Cancer cell cytotoxicity Apoptosis mechanism Caspase-3/7 activation

Antimicrobial MIC Profile: AVME Is Consistently Less Potent Than Erybraedin A Across Five Bacterial Skin Pathogens

In a direct head-to-head panel of seven Erythrina lysistemon isolates tested against five bacterial species associated with skin and gastrointestinal infections, abyssinone V-4′ methyl ether (compound 3) exhibited MIC values of 26 μg/mL (Bacillus cereus), 59 μg/mL (Staphylococcus aureus ATCC 25923), 117 μg/mL (S. epidermidis), 260 μg/mL (Escherichia coli), and 260 μg/mL (Pseudomonas aeruginosa) [1]. The comparator erybraedin A (compound 1), a di-prenylated pterocarpan, showed MIC values 2- to 26-fold lower across the same panel: 1, 2, 2, 2, and 20 μg/mL, respectively [1]. The QSAR analysis in the same study confirmed that the presence of hydroxyl groups at positions 5 and 7 in ring A and 4′ in ring B is associated with lower MIC values (higher potency), while methoxylation at 4′—the key structural feature of AVME—is associated with higher MIC values [1]. This positions AVME as a moderate-potency antimicrobial comparator compound useful for defining the upper boundary of prenylated flavonoid antibacterial activity in SAR studies.

Antimicrobial flavonoids Skin pathogen screening Structure-antimicrobial relationships

Absence of Antioxidant Activity: AVME Shows No DPPH Radical Scavenging, Differentiating It from Quercetin and Other Polyhydroxylated Flavonoids

In a direct comparative DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, abyssinone V-4′-methyl ether and its synthetic analogues exhibited no detectable antioxidant activity, in stark contrast to the positive control quercetin, which is a potent radical scavenger [1]. This finding was independently corroborated in a separate study on Erythrina addisoniae flavonoids, where none of the isolated prenylated flavanones—including 4′-methylabyssinone V—showed antioxidative properties in the DPPH assay [2]. The lack of radical scavenging is mechanistically consistent with the 4′-methoxy substitution and di-prenylation pattern, which reduce the number of free phenolic hydroxyl groups available for hydrogen atom transfer to the DPPH radical, relative to quercetin's five hydroxyl groups [1].

DPPH radical scavenging Oxidative stress Flavonoid antioxidant SAR

Research and Industrial Application Scenarios Where Abyssinone V 4′-Methyl Ether Provides Defensible Procurement Rationale


Phytoestrogen Screening Programs Requiring Balanced ERα/ERβ Agonism Without Uterotrophic Liability

AVME's equal binding affinity for ERα and ERβ, coupled with its in vivo vagina-selective epithelial proliferation without uterine weight increase, makes it a preferred tool compound over alpinumisoflavone for researchers developing tissue-selective estrogen receptor modulators. The ERα/ERβ binding parity data [1] and the uterotrophic assay results [2] provide a validated quantitative baseline for structure-activity relationship (SAR) studies aimed at decoupling vaginal from uterine estrogenic effects.

Anti-Infective Screening for Dual Influenza Virus–Streptococcus pneumoniae Inhibitors Targeting the NA-Mediated Lethal Synergism

AVME is one of only two prenylated flavonoids (alongside sanggenol A) demonstrated to disrupt the NA-mediated lethal synergism between influenza A virus and Streptococcus pneumoniae in vitro [1]. Researchers studying influenza secondary bacterial pneumonia can deploy AVME as a validated dual-action probe with quantified IC50 (2.18 μM), MIC (5.63 μM), and MBIC (4.21 μM) values, enabling benchmarking of novel dual inhibitors against a compound that simultaneously suppresses viral NA, bacterial growth, and biofilm formation without cytotoxicity to lung epithelial cells.

Natural Product Anti-Inflammatory Drug Discovery Using Validated In Vivo Multi-Model Efficacy Benchmarks

AVME's 71.43% inhibition of carrageenan-induced paw edema (exceeding dexamethasone's 61.90%) and its activity in xylene-induced ear edema and cotton pellet granuloma models [1] establish it as a quantitatively characterized positive control for acute and chronic inflammation assays. Procurement of AVME is justified for laboratories that require a single compound with documented efficacy across three mechanistically distinct inflammation models—vascular, neurogenic, and proliferative—against which novel anti-inflammatory candidates can be benchmarked.

Antimicrobial SAR Training Sets Requiring a Moderate-Potency Di-Prenylated Flavanone with Full MIC Panel Data

AVME's complete MIC profile across five bacterial species (26–260 μg/mL) [1], together with the QSAR-derived insight that its 4′-methoxy group attenuates potency relative to 4′-hydroxy analogs, makes it an essential moderate-activity data point for machine learning and QSAR models predicting prenylated flavonoid antimicrobial activity. The 13–130× potency gap relative to erybraedin A provides a wide dynamic range that improves regression model calibration.

Quote Request

Request a Quote for Abyssinone V 4'-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.